4-(3-Chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one
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Overview
Description
4-(3-Chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 3-chloro-4-fluorobenzoyl group attached to a piperazine ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one typically involves the reaction of 3-chloro-4-fluorobenzoyl chloride with 5,5-dimethylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
4-(3-Chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors, to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-(3-chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorobenzoyl chloride: A precursor in the synthesis of 4-(3-chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one.
5,5-Dimethylpiperazine: Another key intermediate used in the synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and fluoro groups on the benzoyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(3-chloro-4-fluorobenzoyl)-5,5-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFN2O2/c1-13(2)7-16-11(18)6-17(13)12(19)8-3-4-10(15)9(14)5-8/h3-5H,6-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBBGUACPAJTFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)CN1C(=O)C2=CC(=C(C=C2)F)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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